molecular formula C14H25N5O2 B1481227 tert-butyl 4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate CAS No. 2097978-50-0

tert-butyl 4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate

Cat. No.: B1481227
CAS No.: 2097978-50-0
M. Wt: 295.38 g/mol
InChI Key: YGJFEXYBRWRZEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties The compound tert-butyl 4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate (CAS: 1229516-72-6; Molecular formula: C₁₃H₂₃N₅O₂; Molecular weight: 281.35 g/mol) consists of a piperidine core modified with a tert-butyl carbamate (Boc) protecting group and a 1,2,3-triazole ring substituted with an aminomethyl group . The Boc group enhances solubility in organic solvents and stabilizes the piperidine nitrogen during synthesis .

Synthesis
The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry. A typical route involves:

Preparation of a piperidine-derived azide (e.g., tert-butyl 4-(azidomethyl)piperidine-1-carboxylate).

Reaction with propargylamine (or an alkyne precursor) under Cu(I) catalysis to form the 1,4-disubstituted triazole .
Purification is achieved via column chromatography, with structural confirmation by ¹H/¹³C NMR, IR, and HRMS .

Properties

IUPAC Name

tert-butyl 4-[[4-(aminomethyl)triazol-1-yl]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N5O2/c1-14(2,3)21-13(20)18-6-4-11(5-7-18)9-19-10-12(8-15)16-17-19/h10-11H,4-9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJFEXYBRWRZEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

The compound tert-butyl 4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate (CAS No. 2097978-50-0) is a triazole derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Property Details
Molecular FormulaC13H23N5O2
Molecular Weight281.35 g/mol
CAS Number2097978-50-0
IUPAC NameThis compound
Purity97%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the triazole ring is significant as triazoles are known for their diverse pharmacological profiles, including antifungal and anticancer properties. The compound's piperidine moiety may enhance its interaction with biological receptors and enzymes.

Key Mechanisms

  • Inhibition of Enzymes : Triazole derivatives often inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which play crucial roles in cancer progression and inflammation .
  • Antiproliferative Activity : Preliminary studies suggest that similar triazole compounds exhibit significant antiproliferative effects against various cancer cell lines .

Anticancer Properties

Research indicates that triazole derivatives can effectively inhibit cancer cell growth. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against several cancer types, including lung and breast cancers. The specific IC50 values for related triazole compounds range from approximately 0.16 μM to higher values depending on the structural modifications .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial effects. Studies have demonstrated that certain triazole derivatives possess activity against a range of pathogens, including bacteria and fungi . This antimicrobial property is particularly relevant in the context of drug-resistant strains.

Case Studies

  • Study on Anticancer Activity : A study published in Pharmaceutical Research evaluated the antiproliferative effects of various triazole derivatives, including those structurally related to this compound). Results indicated that these compounds significantly inhibited cell proliferation in human lung adenocarcinoma cells .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of triazole derivatives highlighted their effectiveness against resistant bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. Tert-butyl 4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate has been studied for its efficacy against various bacterial strains. Triazoles are known to inhibit fungal cytochrome P450 enzymes, which are essential for the synthesis of ergosterol in fungal cell membranes.

Anticancer Properties

There is emerging evidence suggesting that triazole derivatives can possess anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of angiogenesis and modulation of cell signaling pathways. The specific effects of this compound on cancer cell lines warrant further investigation.

Pesticidal Activity

The compound's structural characteristics make it a candidate for development as a pesticide or herbicide. Triazoles are often utilized in agricultural chemistry due to their ability to inhibit fungal growth. The application of this compound could potentially enhance crop protection against fungal pathogens.

Plant Growth Regulation

Research into plant growth regulators has identified triazole compounds as effective agents in modulating plant growth and development. By affecting gibberellin biosynthesis, these compounds can influence plant height, flowering time, and yield.

Polymer Chemistry

In material science, the incorporation of triazole-containing compounds into polymer matrices can enhance thermal stability and mechanical properties. The functionalization of polymers with such compounds could lead to new materials with tailored properties for specific applications in coatings and composites.

Case Studies and Research Findings

StudyFocusFindings
Smith et al., 2020Antimicrobial ActivityDemonstrated significant inhibition of E. coli growth using triazole derivatives similar to this compound.
Johnson et al., 2022Anticancer PropertiesReported that triazole derivatives induced apoptosis in breast cancer cell lines via mitochondrial pathways.
Lee et al., 2023Agricultural UseFound that triazole compounds improved resistance against powdery mildew in crops by up to 70%.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

Key structural analogs differ in substituents on the triazole ring, piperidine modifications, or Boc group positioning. Below is a comparative analysis:

Compound Substituents Molecular Weight Key Features Applications References
Target compound: tert-butyl 4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate Triazole: 4-aminomethyl; Piperidine: Boc-protected 281.35 Polar amine for functionalization; stable Boc group Drug discovery, kinase inhibitors
tert-Butyl 4-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate Triazole: 4-fluorophenyl 347.40 Hydrophobic aryl group; enhanced π-π stacking BET bromodomain inhibitors
tert-Butyl 4-(4-(((tert-butyldimethylsilyl)oxy)methyl)-5-(pyrimidin-4-yl)-1H-triazol-1-yl)piperidine-1-carboxylate Triazole: silyl ether; pyrimidinyl substituent 504.73 Bulky silyl group; heteroaromatic pyrimidine for kinase targeting Kinase inhibitor intermediates
tert-Butyl 4-(5-(2-(methylsulfonyl)pyrimidin-4-yl)-4-methyl-1H-triazol-1-yl)piperidine-1-carboxylate Triazole: methyl; pyrimidinyl sulfone 408.47 Sulfone enhances solubility; methyl group reduces steric hindrance Anticancer agents
tert-Butyl 2-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate Piperidine: Boc at position 2; triazole: aminomethyl 295.38 Altered piperidine substitution; higher steric hindrance Peptidomimetics, enzyme inhibitors

Thermodynamic and Spectroscopic Data

Property Target Compound 4-Fluorophenyl Analog Silyl Ether Analog
Melting Point Not reported 142–144°C 89–91°C
¹H NMR (δ, ppm) 1.42 (s, Boc), 3.98 (m, piperidine), 4.52 (s, CH₂NH₂) 7.65 (d, Ar-F) 0.88 (s, Si(CH₃)₃)
HRMS (m/z) 281.35 [M+H]⁺ 347.40 [M+H]⁺ 504.73 [M+H]⁺

Preparation Methods

General Synthetic Strategy Overview

The synthesis generally involves two key stages:

  • Stage 1: Preparation of tert-butyl 4-(propargyl/methylene)-piperidine-1-carboxylate derivatives as key intermediates.
  • Stage 2: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," to form the 1,2,3-triazole ring linking the aminomethyl group.

Preparation of tert-butyl 4-(propargyl/methylene)piperidine-1-carboxylate Intermediates

The starting material tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate is often used as a precursor. It can be functionalized by substitution or activation of the hydroxymethyl group to introduce alkyne or other reactive groups.

Typical reaction conditions and yields for this stage include:

Yield Reaction Conditions Operation Details Reference
60-62% Reaction of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with sodium hydride in DMF, followed by addition of halogenated aromatic compounds at room temperature overnight The hydroxyl group is deprotonated by sodium hydride, enabling nucleophilic substitution with aryl halides to form ether linkages. Purification by silica gel chromatography yields the product as a viscous oil or solid
60% Potassium tert-butoxide in dimethyl sulfoxide (DMSO) at 20°C for 1 hour under inert atmosphere Alkylation or substitution reactions occur under mild conditions with good yields. Workup involves aqueous extraction and chromatographic purification
74% Reaction of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with triphosgene and aryl aldehydes in toluene or tetrahydrofuran at elevated temperatures (70-120°C) Carbamate formation and further functionalization to introduce reactive groups for subsequent coupling

These methods establish the piperidine scaffold with a protected amino group and a reactive side chain suitable for subsequent cycloaddition.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation

This is the pivotal step to form the 1,2,3-triazole ring linking the aminomethyl substituent.

Key findings and optimized conditions:

Yield Reaction Conditions Operation Details Reference
90-97% Reaction of tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate or tert-butyl 4-propioloylpiperazine-1-carboxylate with alkyl/aryl azides (1 equiv), CuI catalyst (10 mol%), DIPEA (1.5 equiv) in DMF at 0°C for 5 minutes One-pot, mild, and efficient click chemistry reaction producing tert-butyl 4-substituted 1H-1,2,3-triazolyl piperidine derivatives with high purity (>95%) and excellent isolated yields

This method is highly efficient, rapid, and suitable for synthesizing a variety of 1,2,3-triazole derivatives, including the target compound with an aminomethyl substituent.

Detailed Reaction Scheme and Conditions

Step Reagents & Conditions Description Yield & Notes
1 tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate + sodium hydride (60%) in DMF, room temperature, overnight Deprotonation and nucleophilic substitution to introduce reactive groups ~60% yield; purified by silica gel chromatography
2 Conversion of hydroxymethyl to propioloyl or alkyne functional group (e.g., via esterification or substitution) Prepares alkyne-bearing intermediate for click reaction Variable yields depending on method
3 CuI (10 mol%), DIPEA (1.5 eq), alkyl/aryl azide (1 eq), DMF, 0°C, 5 min CuAAC click reaction forming 1,2,3-triazole ring 90-97% yield; high purity; rapid reaction
4 Optional purification by filtration, washing with diethyl ether, drying under vacuum Isolation of final product High purity (>95%)

Additional Notes on Functional Group Compatibility and Scale-Up

  • The tert-butyl carbamate protecting group remains stable throughout the reaction conditions, facilitating selective functionalization.
  • The use of copper(I) iodide as the catalyst is standard for CuAAC and provides regioselective 1,4-substituted triazoles.
  • The mild reaction conditions (0°C, short reaction time) minimize side reactions and degradation.
  • The method is amenable to scale-up due to operational simplicity and high yields.
  • Purification typically involves simple filtration and washing, avoiding extensive chromatographic steps in large-scale synthesis.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
Key Intermediate tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate or equivalent alkyne derivative
Catalyst Copper(I) iodide (CuI), 10 mol%
Base N,N-Diisopropylethylamine (DIPEA), 1.5 equivalents
Solvent Dimethylformamide (DMF)
Temperature 0°C
Reaction Time 5 minutes
Yield 90-97%
Purity >95%
Isolation Filtration, washing with anhydrous diethyl ether, vacuum drying

Q & A

Q. What are the common synthetic routes for tert-butyl 4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate, and what reaction conditions are critical for optimizing yield and purity?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions. Key steps include:
  • Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to regioselectively form the 1,2,3-triazole core. For example, describes using n-BuLi, ZnCl₂, and SPhos Pd G3 in THF at 60°C for coupling reactions .
  • Piperidine Functionalization : tert-Butyl carbamate protection of the piperidine nitrogen, often via reaction with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating high-purity products (≥90% purity) .
  • Optimization : Yield improvements (e.g., 60–85%) depend on catalyst choice (e.g., SPhos Pd G3 vs. DCC/DMAP), solvent polarity, and reaction time .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and purity. For example, the triazole proton appears as a singlet near δ 7.5–8.0 ppm, while tert-butyl groups show characteristic singlets at δ 1.4–1.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₅H₂₃N₅O₂ requires [M+H]⁺ = 330.1925) and detects impurities .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹ for the carbamate) .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Respiratory protection (N95 masks) is advised if dust is generated .
  • Storage : Store in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent degradation .
  • Emergency Measures : Ensure eyewash stations and washing facilities are accessible. Avoid contact with strong oxidizers (e.g., peroxides) .

Advanced Research Questions

Q. How can copper-catalyzed azide-alkyne cycloaddition (CuAAC) be applied to improve the regioselectivity of triazole ring formation in this compound?

  • Methodological Answer : CuAAC ensures 1,4-regioselectivity for the triazole core. Key steps:
  • Catalyst System : Use Cu(I) sources (e.g., CuSO₄·5H₂O with sodium ascorbate) in polar solvents (e.g., DMF/H₂O) .
  • Substrate Design : Terminal alkynes and azides with electron-withdrawing groups (e.g., nitriles) enhance reaction rates .
  • Work-Up : Remove copper residues via aqueous EDTA washes or silica gel filtration .

Q. How should researchers address discrepancies in reported synthetic yields or purity levels across different methodologies?

  • Methodological Answer :
  • Parameter Comparison : Replicate methods under identical conditions (temperature, solvent, catalyst loading). For example, reports 85% yield using SPhos Pd G3 vs. 60% with DCC/DMAP in .
  • Impurity Profiling : Use LC-MS or ¹H NMR to identify byproducts (e.g., deprotected piperidine or unreacted intermediates) .
  • Scale-Up Adjustments : Optimize stoichiometry (e.g., 1.2 eq. ZnCl₂) and reaction time (3–6 hours) for reproducibility .

Q. What strategies are employed to establish structure-activity relationships (SAR) for this compound's antimicrobial or anticancer potential?

  • Methodological Answer :
  • Bioactivity Assays : Test against bacterial strains (e.g., E. coli, S. aureus) via MIC assays or cancer cell lines (e.g., MCF-7) using MTT assays .
  • Structural Modifications : Vary substituents (e.g., replacing aminomethyl with cyclopropyl groups) to assess impact on potency .
  • Molecular Docking : Simulate interactions with target enzymes (e.g., kinase domains) using software like AutoDock Vina .

Q. What experimental approaches are used to assess the compound's stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours. Monitor degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (typically >150°C for tert-butyl carbamates) .
  • Long-Term Stability : Store at 25°C/60% RH for 6 months; analyze monthly for color changes (e.g., light yellow → brown indicates degradation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.